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Clothianidin-d3, 13C1

Cat. No.: B1154204
M. Wt: 253.69
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopically Labeled Compounds in Advanced Research Methodologies

Isotopically labeled compounds are fundamental to a myriad of advanced research methodologies, providing unparalleled insights into complex chemical and biological processes. symeres.com The incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) creates a molecular tracer that can be precisely monitored and quantified. symeres.comtocris.com This labeling does not typically alter the biological behavior of the molecule, allowing researchers to accurately track its journey through various systems. moravek.com

One of the most significant applications of stable isotope labeling is in quantitative analysis, particularly in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com In these techniques, the labeled compound serves as an ideal internal standard. Because it has nearly identical physicochemical properties to its unlabeled counterpart, it co-elutes in chromatographic separations and exhibits similar ionization efficiency in mass spectrometry. tocris.com This allows for highly accurate quantification of the target analyte, correcting for variations in sample preparation and instrument response. tocris.com

Furthermore, stable isotope labeling is crucial for:

Metabolic Research: Labeled compounds, such as ¹³C-labeled glucose, enable the tracing of metabolic pathways in organisms, providing a detailed picture of how substances are processed and transformed.

Proteomics and Drug Development: The use of isotopically labeled amino acids allows for the quantitative analysis of protein expression, modification, and interactions, which is vital for developing new therapies and diagnostic tools. moravek.com In pharmaceutical research, stable-labeled compounds are extensively used in pharmacokinetic studies to understand how the body absorbs, distributes, metabolizes, and excretes a drug. tocris.commoravek.com

Mechanistic and Kinetic Studies: The introduction of heavier isotopes can sometimes lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered. This phenomenon can be exploited to elucidate reaction mechanisms. symeres.com

Overview of Stable Isotopes in Agrochemical Fate and Metabolism Studies

The study of how agrochemicals, such as pesticides, behave in the environment and in living organisms is critical for ensuring food safety and environmental protection. iaea.org Stable isotope labeling has become an essential tool in these investigations, offering a precise and safe method to track the fate and metabolism of these compounds. symeres.comtocris.com

When a pesticide is released into the environment, less than 0.01% may actually reach its target pest, with the vast majority becoming an environmental contaminant. iaea.org Isotopic tracers are crucial for understanding where this residue goes and how it breaks down. iaea.org By labeling a pesticide with stable isotopes like ¹³C or ¹⁵N, researchers can follow its journey through soil, water, and various organisms. symeres.comiaea.org This allows for the determination of its persistence, potential for accumulation in the food chain, and the chemical changes it undergoes. symeres.comiaea.org

Key applications in this area include:

Metabolite Identification: As a pesticide breaks down, it can form numerous new compounds, or metabolites, which may have different toxicity profiles than the parent compound. iaea.org Isotope labeling, particularly with ¹³C and ¹⁵N, provides a unique isotopic fingerprint that aids in the identification of these metabolites using techniques like mass spectrometry. digitellinc.com

Environmental Fate Studies: Labeled agrochemicals are used in studies to understand their mobility in soil, their potential to leach into groundwater, and their degradation pathways through processes like photodegradation. iaea.orgepa.gov This information is vital for assessing the environmental risk of a pesticide and for developing strategies to mitigate its impact. nih.gov

Biodegradation Research: Stable Isotope Probing (SIP) is a powerful technique that uses isotopically labeled pesticides to identify the specific microorganisms in the environment that are responsible for their degradation. nih.gov This can provide valuable insights into the natural attenuation of these chemicals. nih.gov

Contextualizing Clothianidin and its Isotopic Analogs in Pesticide Research

Clothianidin is a neonicotinoid insecticide, a class of neuro-active insecticides that act on the nicotinic acetylcholine (B1216132) receptors in insects. nih.govresearchgate.net It is effective against a broad spectrum of insect pests and is used on a variety of crops. researchgate.net Due to its persistence and systemic nature, meaning it is absorbed and distributed throughout the plant, there are concerns about its potential impact on non-target organisms and the environment. epa.govwikipedia.org

To address these concerns and to meet regulatory requirements, detailed studies on the environmental fate and metabolism of Clothianidin are necessary. iaea.org This is where isotopically labeled analogs, such as Clothianidin-d3, 13C1, play a critical role. This compound is a stable isotope-labeled version of Clothianidin, containing three deuterium atoms and one carbon-13 atom. lgcstandards.com

This specific labeling provides a distinct mass shift that allows it to be used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Clothianidin residues in various samples like soil, water, and agricultural products. nih.govlcms.cz The use of such labeled standards is crucial for generating reliable data in environmental monitoring and residue analysis studies. altascientific.cn Research on the fate of clothianidin has shown it can be persistent and mobile in the environment, with the potential to leach into groundwater. epa.govepa.gov

The synthesis of these labeled compounds is a key step in enabling this research. For instance, the synthesis of this compound can involve the use of labeled precursors. impurity.com The availability of such labeled analogs is essential for researchers to conduct the necessary studies to understand the complete environmental profile of important agrochemicals like Clothianidin. digitellinc.comosti.gov

Compound Information

Compound Name
Clothianidin
Clothianidin-d3
This compound
N-Nitro-S-methylisothiourea-13C
Acetamiprid
Acetamiprid-d3
Dinotefuran
Dinotefuran-d3
Imidacloprid
Imidacloprid-d4
Nitenpyram
Nitenpyram-d3
Thiacloprid
Thiacloprid-d4
Thiamethoxam (B1682794)
Thiamethoxam-d3
Deuterium
Carbon-13
Nitrogen-15
Glucose
Fipronil

Chemical Data for this compound

PropertyValueSource
Analyte Name This compound lgcstandards.com
Molecular Formula C₅¹³CH₅D₃ClN₅O₂S lgcstandards.com
Molecular Weight 253.69 lgcstandards.com
Accurate Mass 253.03 lgcstandards.com
SMILES ClC1=NC=C(CN/13C=N/N+=O)S1 lgcstandards.com
InChI InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3,6+1 lgcstandards.com
Synonym (E)-1-((2-chlorothiazol-5-yl)methyl)-3-(methyl-d3)-2-nitroguanidine-13C lgcstandards.com
Unlabelled CAS Number 210880-92-5 lgcstandards.com
Purity >95% (HPLC) lgcstandards.com
Storage Temperature +4°C lgcstandards.com
Product Format Neat lgcstandards.com

Properties

Molecular Formula

C₅¹³CH₅D₃ClN₅O₂S

Molecular Weight

253.69

Synonyms

(E)-N-[(2-Chloro-5-thiazolyl)methyl]-N’-methyl-N’’-nitroguanidine-d3, 13C1;  (E)-1-(2-Chloro-1,3-thiazole-5-ylmethyl)-3-methyl-2-nitroguanidine-d3, 13C1;  Apacz-d3, 13C1;  Arena-d3, 13C1;  Belay-d3, 13C1;  Celero-d3, 13C1;  Clothianidin-d3, 13C1;  Clutch-d

Origin of Product

United States

Synthesis and Spectroscopic Characterization of Clothianidin D3, 13c1

Strategies for Site-Specific Isotopic Enrichment of Clothianidin Precursors

The synthesis of Clothianidin generally involves the condensation of two key precursors: a substituted methylnitroguanidine moiety and a chloromethylthiazole moiety. The strategy for producing Clothianidin-d3, 13C1, therefore, focuses on the separate synthesis of isotopically enriched versions of these precursors.

Deuterium (B1214612) Enrichment Strategy : The three deuterium atoms (d3) in Clothianidin-d3 are located on the N-methyl group of the guanidine (B92328) core. The IUPAC name for this isotopologue is 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-nitro-2-(trideuteriomethyl)guanidine. The most direct strategy for this site-specific enrichment is to utilize a deuterated methylating agent during the synthesis of the N-methyl-N'-nitroguanidine precursor. Commercially available starting materials such as trideuteriomethylamine (CD3NH2) or iodomethane-d3 (B117434) (CD3I) are ideal for this purpose, ensuring the deuterium label is introduced exclusively at the desired methyl position.

Carbon-13 Enrichment Strategy : The single carbon-13 (13C1) atom is strategically incorporated into the thiazole (B1198619) ring, a stable part of the molecule less likely to be cleaved during metabolic processes. This makes the labeled compound a reliable internal standard. A common position for labeling is the C2 carbon of the thiazole ring. The synthetic strategy involves constructing the 2-chloro-5-(chloromethyl)thiazole precursor from simple, commercially available 13C-labeled building blocks. For example, starting with 13C-labeled thiourea (B124793) or other small carbon fragments allows for the precise placement of the isotope during the ring-formation reaction.

Methodologies for Deuterium and Carbon-13 Incorporation

The incorporation of the stable isotopes is achieved through multi-step chemical syntheses of the precursors, followed by a final condensation reaction.

Deuterium Incorporation : The synthesis of the deuterated precursor, N-(trideuteriomethyl)-N'-nitroguanidine, can be achieved by reacting nitroguanidine (B56551) with an aqueous solution of trideuteriomethylamine (CD3NH2). google.comgoogle.com This reaction, typically performed under mild temperature conditions (0–40 °C), allows for the direct and high-yield formation of the desired deuterated guanidine intermediate. google.com

Reaction Scheme for Deuterium Incorporation: Nitroguanidine + CD3NH2 → N-(trideuteriomethyl)-N'-nitroguanidine

Carbon-13 Incorporation : A plausible methodology for the synthesis of 13C-labeled 2-chloro-5-(chloromethyl)thiazole involves a multi-step process. One approach starts with 13C-labeled sodium thiocyanate, which can be reacted with 1,3-dichloropropene (B49464) to form an isothiocyanate intermediate. semanticscholar.org Subsequent chlorination and cyclization yield the 13C-labeled 2-chloro-5-(chloromethyl)thiazole ring. semanticscholar.orgpatsnap.com The specific position of the 13C atom depends on the initial labeled starting material. Universal labeling strategies using elemental 13C to produce building blocks like acetylene (B1199291) could also be adapted. rsc.org

Final Synthesis : The final step is the coupling of the two isotopically enriched precursors. The 13C-labeled 2-chloro-5-(chloromethyl)thiazole is reacted with N-(trideuteriomethyl)-N'-nitroguanidine in the presence of a base to yield the final product, this compound.

Analytical Validation of Isotopic Purity and Labeling Position

After synthesis, it is crucial to validate the chemical structure, isotopic purity, and the exact location of the labels. This is accomplished using advanced analytical techniques that can differentiate between isotopes.

Mass Spectrometry (MS): Mass spectrometry is the primary tool for confirming the successful incorporation of isotopes by measuring the mass-to-charge ratio (m/z) of the molecule. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), provides precise mass data that can confirm the elemental formula.

The molecular weight of unlabeled Clothianidin is approximately 249.68 g/mol . wikipedia.org The incorporation of three deuterium atoms (replacing three protons) and one carbon-13 atom (replacing one carbon-12) results in a mass increase of approximately 4 Da. Therefore, the [M+H]+ ion for this compound is expected at an m/z of approximately 254.

Tandem mass spectrometry (MS/MS) is used to confirm the location of the labels. The molecule is fragmented, and the masses of the resulting fragments are analyzed. Fragments containing the trideuteriomethyl group will show a mass shift of +3 Da, while fragments containing the 13C-labeled thiazole ring will show a +1 Da shift compared to the unlabeled compound. For example, a characteristic fragment of Clothianidin is observed at m/z 169, corresponding to the chlorothiazolylmethyl moiety. nih.gov In the labeled compound, if the 13C is on the thiazole ring, this fragment would be expected at m/z 170.

Table 1: Predicted Mass Shifts in MS Analysis of this compound

AnalyteExpected [M+H]+ (m/z)Key Fragment IonUnlabeled Fragment (m/z)Labeled Fragment (m/z)Mass Shift (Da)
Clothianidin~250[chlorothiazolyl-methyl]+132133+1
This compound~254[M+H - (NO2 + CD3NH)]+-~170+1

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides definitive information about the atomic connectivity and the precise location of the isotopic labels. A combination of 1H, 13C, and 2H NMR experiments is employed.

¹H NMR: In the proton NMR spectrum of unlabeled Clothianidin, a distinct signal corresponding to the N-methyl (N-CH3) protons is observed. For this compound, this signal would be absent, confirming the successful replacement of protons with deuterium at this position. researchgate.net

¹³C NMR: The 13C NMR spectrum provides two key pieces of evidence. First, the signal corresponding to the enriched carbon atom on the thiazole ring will exhibit a significantly larger intensity compared to all other carbon signals due to the high (~99%) incorporation of 13C. Second, coupling between the 13C nucleus and adjacent protons (if any) can further confirm its position. isolife.nl

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the N-methyl group, providing direct evidence for the location of the deuterium label.

Table 2: Expected NMR Observations for this compound

NMR TechniqueExpected Observation for N-methyl GroupExpected Observation for 13C-labeled Thiazole Carbon
¹H NMRAbsence of the N-CH3 proton signalNormal signals for other protons
¹³C NMRWeakened signal due to deuterium couplingSignificantly enhanced signal intensity
²H NMRPresence of a signal in the N-methyl regionNo signal

Together, these advanced spectroscopic techniques provide a comprehensive validation of the synthesis, confirming that the this compound molecule has the correct structure, high isotopic purity, and the labels are in their intended, site-specific locations.

Advanced Analytical Methodologies Employing Clothianidin D3, 13c1

Utilization as Internal Standard in Quantitative Mass Spectrometry

The primary application of Clothianidin-d3, 13C1 is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS). In this role, a known quantity of the labeled standard is added to a sample at the beginning of the analytical workflow. nih.gov Because the labeled standard has virtually identical physicochemical properties to the native analyte (clothianidin), it experiences the same losses during extraction, cleanup, and the same response variations during ionization. nih.gov By measuring the ratio of the native analyte to the labeled standard in the final analysis, chemists can accurately calculate the initial concentration of the analyte in the sample, effectively nullifying any procedural inconsistencies. nih.gov While many published methods utilize the more common Clothianidin-d3 analog, the principles and applications are directly transferable to the doubly labeled this compound standard, which offers an even greater mass difference from the native compound, further reducing potential spectral interference.

UHPLC-MS/MS is a powerful technique that combines the high-resolution separation capabilities of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. In this context, this compound is the ideal internal standard for the quantification of clothianidin residues in various samples. The co-elution of the analyte and the internal standard under identical chromatographic conditions ensures that any fluctuations, such as ion suppression or enhancement in the mass spectrometer's source, affect both compounds equally. acs.org

The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the native clothianidin and its labeled internal standard. This provides two layers of specificity (retention time and mass fragmentation), ensuring highly reliable identification and quantification. nih.gov For instance, a common transition for clothianidin is the fragmentation of its protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 250 into a characteristic product ion at m/z 169. harvard.edufarmlandbirds.net The corresponding internal standard, Clothianidin-d3, would be monitored using a transition such as m/z 253 to m/z 172. harvard.edufarmlandbirds.net

Table 1: Representative UHPLC-MS/MS Parameters for Clothianidin Analysis
AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)
Clothianidin2501695
Clothianidin250132Confirming ion
Clothianidin-d32531725

Note: Collision Energy (CE) values are instrument-dependent and require optimization. The values presented are illustrative examples based on published methods.

The analysis of clothianidin in complex matrices such as honey, soil, milk, and plant tissues presents significant analytical challenges due to the presence of co-extracted compounds that can interfere with the measurement. massbank.eudergipark.org.tr LC-MS/MS, coupled with the use of this compound as an internal standard, is the preferred method for overcoming these difficulties. The standard effectively compensates for matrix-induced signal suppression or enhancement, which is a common issue in electrospray ionization (ESI). nih.gov

Method validation studies across various complex matrices demonstrate the robustness of this approach. For example, research on neonicotinoids in honey using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis reported high accuracy and precision. acs.orgcabidigitallibrary.org Similar success has been achieved in analyzing pesticide residues in diverse agricultural products and environmental water samples, where the use of an isotopically labeled internal standard was critical for achieving reliable results. nih.govharvard.edu

Table 2: Performance Data for Clothianidin Analysis in Complex Matrices Using an Isotopic Internal Standard
MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)
Honey5 - 2099< 152 - 10
Sugarcane10 - 40086 - 942.7 - 4.510
Environmental Water0.05 - 5.078 - 110< 150.002 - 0.007
Agricultural Products1095< 1010

Data compiled from multiple studies and represents typical method performance. nih.govnih.govacs.orggoogle.com

While LC-MS/MS is the predominant technique for analyzing neonicotinoids, GC-MS approaches have been explored. However, the analysis of clothianidin by GC-MS is challenging due to the compound's polarity and thermal instability. boerenlandvogels.nl These properties can lead to poor chromatographic peak shape, low response, and decomposition in the hot GC inlet. lcms.cz For these reasons, GC-MS is generally not the preferred method for clothianidin and other neonicotinoids. nih.gov When GC-MS is employed, the use of an internal standard like this compound remains crucial to correct for analytical variability, though it cannot compensate for thermal degradation that occurs before separation.

Compensation for Matrix Effects and Enhancement of Analytical Accuracy

Matrix effects are a primary source of error in quantitative mass spectrometry, especially when analyzing trace-level contaminants in complex samples. researchgate.net These effects arise when co-eluting matrix components alter the ionization efficiency of the target analyte, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its true concentration. dergipark.org.tr

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to counteract these effects. nih.gov Because the internal standard is chemically identical to the analyte, it experiences the same degree of ionization suppression or enhancement at the same retention time. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is canceled out, leading to a significant enhancement in analytical accuracy and precision. harvard.edu This isotope dilution technique corrects not only for matrix effects but also for sample loss during the entire preparation procedure, from extraction and cleanup to final injection. nih.gov

Application in Compound-Specific Isotope Analysis (CSIA) for Mechanistic Studies

Compound-Specific Isotope Analysis (CSIA) is an advanced analytical tool used to investigate the sources, fate, and degradation pathways of environmental contaminants by measuring subtle variations in their natural isotopic ratios (e.g., ¹³C/¹²C). farmlandbirds.netcolab.ws During chemical or biological degradation processes, molecules containing lighter isotopes (like ¹²C) tend to react slightly faster than those with heavier isotopes (like ¹³C), leading to an enrichment of the heavier isotope in the remaining, undegraded compound. colab.ws

In the context of clothianidin, CSIA can be used to track its degradation in soil and water, providing insights into the mechanisms of its breakdown without needing to identify all transformation products. farmlandbirds.net While CSIA focuses on the natural isotopic signature of the unlabeled clothianidin, the use of a labeled standard such as this compound is essential for parallel, accurate quantification. By correlating the change in concentration with the shift in isotopic ratio (a concept known as Rayleigh fractionation), researchers can differentiate between degradation and other processes like dilution or sorption.

Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) is a fundamental technique for performing CSIA. In this method, a bulk sample or a purified compound is combusted, converting the organic material into simple gases (e.g., CO₂, N₂). These gases are then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of heavy to light isotopes (e.g., ¹³C/¹²C).

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful analytical technique for compound-specific isotope analysis (CSIA), which measures the stable isotope ratios of individual elements within specific organic compounds. nih.govnih.gov This methodology provides high-precision isotopic measurements, enabling researchers to trace the origins, transport, and degradation pathways of environmental contaminants like pesticides. nih.gov The technique is particularly suited for volatile or semi-volatile compounds that can be separated by gas chromatography. mdpi.com

The core principle of GC-C-IRMS involves the separation of compounds in a mixture using a gas chromatograph. As each separated compound elutes from the GC column, it is quantitatively converted into a simple gas (e.g., CO2 for carbon isotope analysis) in a high-temperature combustion furnace. metsol.com This gas is then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of the heavy isotope to the light isotope (e.g., ¹³C/¹²C). nih.gov

For a compound like Clothianidin, which is a neonicotinoid with low volatility, direct analysis by GC-C-IRMS is challenging. chromforum.orgresearchgate.net To overcome this limitation, a derivatization step is typically required. researchgate.netlibretexts.org This process involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis. libretexts.orgsigmaaldrich.com Common derivatization methods include silylation, acylation, or alkylation, which modify functional groups like amines and amides present in the Clothianidin structure. libretexts.org

The use of an isotopically labeled internal standard, such as Clothianidin-d3, ¹³C₁, is crucial in this analytical approach. While primarily used for quantification in isotope dilution mass spectrometry, in the context of GC-C-IRMS, such a standard serves multiple purposes. It can be used to monitor and correct for any isotopic fractionation that may occur during sample preparation, derivatization, and the chromatographic process itself. By comparing the known isotopic signature of the standard to the measured value, any analytical bias can be identified and corrected, ensuring the accuracy of the δ¹³C values determined for the native analyte.

Research Findings

Although direct studies employing Clothianidin-d3, ¹³C₁ in GC-C-IRMS are not prevalent in existing literature, extensive research on other pesticides using this technique provides a framework for its potential application. CSIA studies have successfully used carbon and nitrogen isotope fractionation to elucidate the degradation mechanisms of various pesticides, including chloroacetanilides and triazines. nih.gov The degree of isotope fractionation, expressed as an enrichment factor (ε), provides insight into reaction mechanisms, such as distinguishing between biotic and abiotic degradation pathways. nih.gov

For instance, research on the hydrolysis of different pesticides has shown that carbon isotopic fractionation can reveal details about bond-breaking steps in the reaction. nih.gov These studies serve as a model for how GC-C-IRMS could be applied to investigate the environmental fate of derivatized Clothianidin.

The precision of GC-C-IRMS is a key advantage, with reported standard deviations for δ¹³C measurements typically in the range of 0.1‰ to 0.5‰. nih.gov This high level of precision allows for the detection of small isotopic shifts associated with environmental transformation processes. The accuracy of the method is ensured through calibration with certified reference materials of known isotopic composition. scirp.org

The following interactive tables present illustrative data representative of findings from GC-C-IRMS studies on pesticides, demonstrating the type of information that could be generated in a hypothetical analysis involving Clothianidin.

Table 1: Illustrative Isotope Fractionation During Pesticide Degradation

This table shows hypothetical carbon isotope enrichment factors (εC) for Clothianidin under different degradation scenarios, based on typical values observed for other pesticides. nih.govrsc.org Significant differences in ε values can help identify the dominant degradation pathway in an environmental sample.

Degradation ProcessHypothetical Enrichment Factor (εC, ‰)Inferred Reaction Mechanism
Microbial Degradation-2.5 to -8.0Enzymatic cleavage of specific bonds
Photolysis (Direct)-1.0 to -3.5Light-induced bond cleavage
Hydrolysis (Alkaline)-5.0 to -15.0Nucleophilic substitution at an electrophilic carbon center

Table 2: Typical Performance Metrics for GC-C-IRMS Analysis

This table summarizes the typical analytical performance characteristics of the GC-C-IRMS technique, crucial for validating the method for pesticide residue analysis. nih.govscirp.orgscispace.com

ParameterTypical ValueSignificance
Instrumental Precision (SD of δ¹³C)0.1‰ - 0.5‰Ability to detect minor isotopic variations
Accuracy (vs. Certified Material)&lt; 0.5‰ deviationEnsures trueness of the isotopic measurement
Limit of QuantificationNanogram to picogram quantities of carbon on-columnHigh sensitivity for trace-level analysis
Linearity (r²)> 0.999Reliable measurement across a range of concentrations

Elucidation of Environmental Fate Through Isotopic Tracing Techniques

Investigating Environmental Persistence and Degradation Kinetics

Clothianidin is characterized by its environmental persistence, particularly in soil environments. herts.ac.ukwikipedia.org Laboratory and field studies confirm that it is stable to hydrolysis across various pH levels typical in the environment. epa.govepa.gov Its persistence can lead to accumulation in soil, especially with repeated applications over several years. wikipedia.orgepa.gov The primary routes of dissipation are microbial degradation and photolysis, with their relative importance depending heavily on environmental conditions. epa.gov

Photolysis, or degradation by sunlight, is a significant pathway for the breakdown of clothianidin when it is exposed to light, particularly in aquatic environments. epa.gov The aqueous photolysis half-life can be very short, measured at less than a day. epa.gov However, the significance of this pathway under real-world field conditions may be limited, as the compound is often incorporated into the soil, shielding it from direct sunlight. epa.gov In soil, the photolysis half-life is considerably longer, reported to be around 34 days. epa.gov

Research has identified several key transformation pathways during photolysis, primarily involving denitration, hydroxylation, and dechlorination. mdpi.com The process leads to the formation of various transformation products (TPs). Using techniques like ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry, studies have identified intermediates such as TMG (N-methyl-N'-nitroguanidine), MNG, and TZNG. epa.govmdpi.com

Photodegradation Half-Life of Clothianidin
EnvironmentHalf-Life (DT50)Reference
Aqueous Solution (Direct Sunlight Exposure)< 1 day epa.gov
Soil Surface (Sunlight Exposure)34 days epa.gov
Soil (Under Sunlight)97 - 112 hours sci-hub.se

Microbial degradation is a critical factor in the environmental persistence of clothianidin, with a significant difference observed between aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions.

In aerobic soil, metabolic degradation occurs very slowly. epa.govepa.gov Reported half-lives for clothianidin in aerobic soil environments are long, ranging from 148 to 1,155 days, indicating high persistence. epa.govnih.gov This slow breakdown can lead to the accumulation of the compound in soil over time with repeated use. epa.gov Studies have identified several bacterial strains, such as Pseudomonas stutzeri, capable of degrading clothianidin aerobically, breaking it down into metabolites like 2-chloro-5-methyl thiazole (B1198619) (CMT) and methyl 3-[thiazole-yl] methyl guanidine (B92328) (TMG). nih.gov

Degradation Half-Life (DT50) of Clothianidin in Soil and Aquatic Systems
ConditionCompartmentHalf-Life (DT50)Reference
AerobicSoil148 - 1155 days epa.gov
AnaerobicAquatic System27 days epa.gov
Anaerobic (Flooded Soil)Aquatic System28.3 days (at 25°C) nih.govacs.org
Anaerobic (Flooded Soil)Aquatic System9.7 days (at 35°C) nih.govacs.org

Tracing Mobility and Transport Mechanisms

The physical and chemical properties of clothianidin, including its high water solubility and low tendency to bind to soil particles, contribute to its mobility in the environment. naturepest.comepa.govnih.gov These characteristics mean it has a significant potential to move from the application site into water resources. epa.govepa.gov

Clothianidin is recognized as having a high potential to leach through the soil profile and contaminate groundwater. herts.ac.ukepa.govepa.gov This is supported by its soil organic carbon-water (B12546825) partitioning coefficients (Koc), which have been measured in the range of 84 to 129, indicating high to very high mobility in most soil types. epa.gov Chemicals with these properties are often detected in groundwater monitoring studies. epa.gov The U.S. Environmental Protection Agency (EPA) has noted that the use of clothianidin in areas with permeable soils and shallow water tables may result in groundwater contamination. epa.gov Its stability against hydrolysis further enhances its ability to persist as it moves through the soil layers. naturepest.com

Mobility Indicators for Clothianidin
ParameterValueImplicationReference
Soil Organic Carbon Partition Coefficient (Koc)84 - 129 mL/gHigh to Very High Mobility epa.gov
Groundwater Ubiquity Score (GUS)> 3.7High Leaching Potential naturepest.com

In addition to leaching, clothianidin can be transported from treated fields into surface water bodies such as streams, rivers, and ponds through surface runoff. epa.govepa.govmda.state.mn.us This is a major transport route, especially when rainfall occurs shortly after application. naturepest.com Its high water solubility facilitates its movement with water flowing over the soil surface. nih.gov Studies have shown that even conservation tillage practices may not significantly reduce the concentration of clothianidin in runoff water. naturepest.com Research conducted in no-till agricultural fields found that while surface runoff is a contributor to its transport, subsurface flow (movement through the soil matrix just below the surface) can account for a larger percentage of the total mass of clothianidin exported from a field, with over 90% of the mass transported via this route in one study. psu.edu

Clothianidin is a systemic insecticide, meaning it is designed to be taken up by plants and translocated throughout their tissues, including roots, stems, leaves, and potentially pollen and nectar. epa.govepa.gov This property is key to its effectiveness as an insecticide, as it protects the plant from feeding insects. epa.gov

However, studies using isotopically labeled compounds to trace uptake from seed treatments have shown that only a small fraction of the applied insecticide is actually absorbed by the plant. A two-year field study on maize found that a maximum of only 1.34% of the clothianidin applied to the seed was recovered from the plant tissues over the growing season. plos.orgsemanticscholar.org Another study on maize reported similar findings, with a maximum of 1.5% of the applied clothianidin being translocated into the plant. pesticideimpacts.org This suggests that the vast majority of the chemical, approximately 98% or more, remains in the soil after application, where it is subject to other environmental fate processes like leaching and degradation. pesticideimpacts.org The concentration of clothianidin within plant tissues follows a decay pattern, with the highest levels present in the early stages of growth, followed by a rapid decrease within the first 20-30 days after planting. plos.orgsemanticscholar.org

Identification and Quantification of Environmental Transformation Products Using Labeled Standards

The use of isotopically labeled standards is indispensable for the accurate identification and quantification of environmental transformation products of pesticides like clothianidin. While studies specifically employing the dual-labeled standard Clothianidin-d3, 13C1 are not extensively documented in public literature, the principles of its application are well-established in environmental chemistry. A dual-labeled standard offers significant advantages in analytical methodology, particularly in complex environmental matrices where background interference can be high.

The incorporation of both deuterium (B1214612) (d3) and carbon-13 (13C) into the clothianidin molecule provides a distinct mass signature that is highly unlikely to occur naturally. This unique mass shift allows for unambiguous identification of the parent compound and its transformation products when analyzed by mass spectrometry (MS). In a typical workflow, an environmental sample (e.g., soil, water, or plant tissue) suspected of containing clothianidin residues is fortified with a known concentration of this compound. The sample is then extracted and analyzed, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The labeled standard co-elutes with the unlabeled (native) clothianidin, and its distinct mass-to-charge ratio (m/z) allows for its separate detection.

By comparing the signal intensity of the native analyte to that of the labeled internal standard, precise quantification can be achieved, correcting for any loss of analyte during sample preparation and analysis. Furthermore, the labeled standard can be used to confirm the identity of transformation products that retain the labeled portions of the molecule.

Table 1: Hypothetical Mass Spectrometry Data for Clothianidin and its Labeled Standard

Compound Molecular Formula Monoisotopic Mass (Da) Precursor Ion (m/z) Product Ion (m/z)
Clothianidin C6H8ClN5O2S 249.01 250.02 169.05

Note: This table is illustrative and actual m/z values may vary based on ionization technique and adduct formation.

Characterization of Degradation Pathways

Isotopically labeled compounds like this compound are powerful tools for elucidating the complex degradation pathways of pesticides in the environment. By tracing the fate of the labeled atoms, researchers can map the chemical transformations that the parent molecule undergoes. The major degradation pathways for clothianidin include photolysis, hydrolysis, and microbial degradation, leading to various transformation products.

When this compound is introduced into an experimental system (e.g., a soil microcosm or an aqueous solution exposed to sunlight), the labeled isotopes act as tracers. As the parent compound degrades, the labels will be incorporated into the various degradation products. By analyzing the mass spectra of the resulting mixture, metabolites containing the d3 and 13C labels can be identified. This provides direct evidence of the transformation process and helps in piecing together the degradation sequence.

For instance, if a metabolite is detected with the same mass shift corresponding to the d3 and 13C labels, it confirms that this product originated from the parent clothianidin and retains the core structure where the labels were placed. Conversely, the absence of the labels in a suspected metabolite would indicate that it was formed from a part of the molecule that was cleaved off during degradation.

Table 2: Major Environmental Transformation Products of Clothianidin

Transformation Product Acronym Chemical Name Degradation Pathway
Thiazolylmethylguanidine TMG N-methyl-N'-((2-chloro-1,3-thiazol-5-yl)methyl)guanidine Hydrolysis
Methylnitroguanidine MNG N-methyl-N'-nitroguanidine Cleavage of the thiazole ring
Thiazolylmethylurea TZMU 1-((2-chlorothiazol-5-yl)methyl)-3-methylurea Denitration and hydrolysis

This table presents known degradation products of clothianidin. The use of this compound would aid in confirming the formation of these and other metabolites in specific environmental compartments.

Kinetic Isotope Effects in Environmental Reactions

The study of kinetic isotope effects (KIEs) provides valuable insights into the mechanisms of chemical reactions, including the environmental degradation of pesticides. A KIE is observed when a chemical reaction proceeds at a different rate due to the presence of a heavier isotope in the molecule. This occurs because the heavier isotope forms a stronger chemical bond, which requires more energy to break.

By using a dual-labeled compound like this compound, researchers could potentially study KIEs in clothianidin degradation. For example, if the C-H bonds where the deuterium atoms are located, or the C-C/C-N bonds involving the 13C atom, are broken in the rate-determining step of a degradation reaction, the reaction will proceed more slowly for the labeled molecule compared to the unlabeled one.

The magnitude of the KIE can be determined by comparing the degradation rates of the labeled and unlabeled compounds under identical conditions. This information can help to identify the specific bonds that are cleaved during the reaction, providing strong evidence for a particular degradation mechanism. For instance, a significant KIE associated with the deuterated methyl group would suggest that a reaction involving this group, such as demethylation to form TZNG, is a key step in the degradation pathway.

Table 3: Illustrative Kinetic Isotope Effect Data for Clothianidin Degradation

Reaction Type Rate Constant (unlabeled) (k_light) Rate Constant (labeled) (k_heavy) Kinetic Isotope Effect (k_light / k_heavy) Mechanistic Implication
Photodegradation 1.5 x 10⁻² hr⁻¹ 1.4 x 10⁻² hr⁻¹ 1.07 C-H bond cleavage is not rate-determining.
Microbial Demethylation 8.2 x 10⁻³ hr⁻¹ 3.5 x 10⁻³ hr⁻¹ 2.34 C-H bond cleavage at the methyl group is part of the rate-determining step.

Note: The data in this table are hypothetical and serve to illustrate the principles of how KIEs can be used to investigate reaction mechanisms. Actual values would depend on specific experimental conditions.

Investigation of Metabolic Pathways in Biological Systems Using Isotopic Labels

Elucidating Metabolic Profiles in Target and Non-Target Organisms

Isotopic labeling is a cornerstone of metabolic research, offering unparalleled sensitivity and specificity in tracking the fate of a xenobiotic like clothianidin. By replacing specific atoms in the clothianidin molecule with their heavier isotopes (e.g., deuterium (B1214612) (d) for hydrogen, Carbon-13 (¹³C) for carbon), scientists can distinguish the administered compound and its subsequent metabolites from naturally occurring molecules within an organism. This technique is instrumental in defining the chemical transformations that occur in each organism and at each stage of breakdown. iaea.org

Identification of Metabolites and Conjugates

Studies across various biological systems have identified several key metabolites of clothianidin. The metabolic transformations primarily involve modifications of the N-methyl group and the nitroguanidine (B56551) moiety. The unaltered parent compound often remains a major component of the residue. jfda-online.com

Key metabolic reactions include:

N-demethylation: The removal of the methyl group from the guanidine (B92328) nitrogen is a primary metabolic step. jfda-online.comnih.gov

Nitro-reduction: The reduction of the nitro group on the guanidine moiety is another significant pathway. nih.gov

Hydrolysis: This involves the cleavage of the nitroimino group. jfda-online.com

Cleavage of the C-N bond: The bond between the thiazolyl-methyl group and the nitroguanidine moiety can be broken. jfda-online.comnih.gov

These reactions lead to the formation of various metabolites, which may then be further transformed or conjugated with endogenous molecules like glycine (B1666218) or glucuronic acid before excretion. nih.gov

Below is a table of common clothianidin metabolites identified in various organisms.

Metabolite AbbreviationFull Chemical NameFound In
TZNGN-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidinePlants, Mammals jfda-online.comnih.govsumitomo-chem.co.jp
TZMUN-(2-chlorothiazol-5-ylmethyl)-N'-methylureaPlants, Soil jfda-online.comsumitomo-chem.co.jpresearchgate.net
TMGN-(2-chlorothiazol-5-ylmethyl)-N'-methylguanidinePlants jfda-online.com
MNGN-methyl-N'-nitroguanidineMammals, Plants jfda-online.comnih.gov
MTCA2-(methylthio)thiazole-5-carboxylic acidMammals sumitomo-chem.co.jp
Clothianidin-ureaClothianidin urea (B33335) derivativeVertebrates (Fish, Poultry) nih.govnih.gov
Nitroso-clothianidinNitroso derivative of clothianidinVertebrates (Mice) nih.govnih.gov

Metabolic Pathways in Plants

In plants such as maize, sugar beets, and rice, clothianidin is readily absorbed and transported systemically. jfda-online.comsumitomo-chem.co.jp The metabolic pathways are generally similar across different plant species. The parent clothianidin is often the main residue component found at harvest. jfda-online.comepa.gov

The primary metabolic pathway involves the N-demethylation of the parent compound to produce N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine (TZNG). jfda-online.com Further metabolism can occur through several routes:

Hydrolysis of the nitroimino moiety to form N-(2-chlorothiazol-5-yl-methyl)-N'-methylurea (TZMU). jfda-online.com

Denitrification to yield N-(2-chlorothiazol-5-yl-methyl)-N'-methylguanidine (TMG). jfda-online.com

Cleavage of the C-N bond within TMG can form methylguanidine, a naturally occurring compound. jfda-online.com

The metabolite N-methyl-N'-nitroguanidine (MNG) is typically found in minute quantities in plants. jfda-online.com

It is also noteworthy that the insecticide thiamethoxam (B1682794) is rapidly metabolized into clothianidin within plants, making clothianidin the predominant active compound shortly after thiamethoxam application. nih.govnih.gov

Metabolic Pathways in Invertebrates (e.g., Insects)

Clothianidin is highly effective against a wide range of insect pests due to its agonistic action on nicotinic acetylcholine (B1216132) receptors (nAChRs). jfda-online.comsumitomo-chem.co.jp Like in plants, thiamethoxam acts as a precursor to clothianidin in insects. nih.gov The metabolic conversion of thiamethoxam to clothianidin is a key step in its insecticidal activity. nih.gov While detailed pathways for clothianidin itself in insects are less specifically described in the provided sources, the focus is often on its high toxicity and persistence at the receptor site. plos.org Some microbes found in the honeybee gut, such as Edwardsiella sp., Serratia sp., and Enterobacter sp., have been shown to degrade clothianidin in vitro. mdpi.com

Metabolic Pathways in Vertebrates (e.g., Livestock, Laboratory Animals)

In vertebrates, clothianidin is generally metabolized and excreted relatively quickly. Studies in laboratory animals like rats and mice, as well as in fish and poultry, have elucidated the primary biotransformation routes.

Rats and Mice: When administered to rats, clothianidin is almost completely excreted in urine and feces, with the parent compound being the major substance detected. jfda-online.com The main metabolic reactions are oxidative demethylation to form TZNG and the cleavage of the carbon-nitrogen bond between the thiazole (B1198619) and guanidine moieties. nih.gov This cleavage results in the formation of N-methyl-N'-nitroguanidine (MNG) and a thiazole moiety that is further metabolized to 2-(methylthio)thiazole-5-carboxylic acid (MTCA). nih.govsumitomo-chem.co.jp In mice, a facile reaction sequence involves clothianidin being converted to its desmethyl derivative (CLO-dm or TZNG). nih.gov Additionally, nitrosoguanidine, aminoguanidine, and urea derivatives have been detected in tissues. nih.gov

Zebrafish: In zebrafish, clothianidin showed a low bioaccumulation potential. nih.gov The highest concentrations were found in the intestine and liver, indicating the hepatobiliary system's crucial role in metabolism and elimination. nih.gov Eight different biotransformation products were identified, with the main metabolic pathways being N-demethylation and nitro-reduction. nih.gov

Poultry: In vitro studies using liver microsomes from chickens, ducks, and geese have identified metabolites such as desmethyl-clothianidin (dm-clothianidin or TZNG) and clothianidin-urea. nih.gov Cytochrome P450 (CYP) enzymes, particularly from the CYP2C and CYP3A families, are suggested to be heavily involved in these transformations. nih.gov

Microbial Transformation Pathways

Microorganisms in soil and water play a significant role in the environmental degradation of clothianidin. nih.gov Bioremediation using microbes is considered an efficient and environmentally friendly approach to breaking down pesticide residues. nih.gov

Several bacterial and fungal species have been identified that can degrade clothianidin:

Bacteria: Genera such as Pseudomonas, Pedobacter, Flavobacterium, Bacillus, and Ochrobactrum have been reported to degrade clothianidin. nih.govresearchgate.net For instance, Pseudomonas stutzeri was shown to achieve approximately 62% degradation of clothianidin within two weeks under aerobic conditions. nih.gov

Fungi: The white-rot fungus Phanerochaete sordida has also been observed to biodegrade clothianidin. nih.gov

In soil, clothianidin degrades aerobically through two main pathways. nih.gov

N-demethylation to form N-(2-chlorothiazol-5-ylmethyl)-N′-nitroguanidine (TZNG). nih.gov

Cleavage of the nitroguanidine moiety , leading to the formation of N-methyl-N-nitroguanidine (MNG). nih.gov

Other potential microbial transformation products under aerobic conditions include TZMU and nitroguanidine. nih.gov

Kinetic Studies of Biotransformation Processes

Kinetic studies are essential for understanding the rate at which clothianidin is taken up, metabolized, and eliminated by an organism.

In zebrafish, the uptake and elimination kinetics of clothianidin were found to be very similar in the whole fish and in different tissues. nih.gov The bioconcentration factor was less than 1, indicating a low potential for bioaccumulation. nih.gov Metabolic kinetics of two key products, desmethyl clothianidin (TZNG) and clothianidin urea, confirmed that metabolism primarily occurs in the liver and intestine. nih.gov

In poultry, enzyme kinetic studies using liver microsomes showed that chicken CYPs may have a greater capacity for metabolizing neonicotinoids compared to other poultry species. nih.gov The kinetics of clothianidin metabolism to clothianidin-urea showed no significant differences among chickens, ducks, and rats. nih.gov Such studies help to understand species-specific differences in susceptibility and detoxification capabilities. nih.gov

The dissipation of clothianidin's precursor, thiamethoxam, in spinach was found to follow first-order kinetics, with half-lives of 1.6 days or less. nih.gov Clothianidin appeared readily as a metabolite, with its highest levels observed 3 to 5 days after the application of thiamethoxam. nih.gov

Bioavailability and Distribution of Clothianidin-d3, 13C1: An Isotopic Tracing Approach

The study of the environmental fate and biological interaction of pesticides is critical for assessing their potential impact. Clothianidin, a neonicotinoid insecticide, is subject to extensive research regarding its absorption, distribution, metabolism, and excretion (ADME) in various organisms. acs.org To achieve a high degree of precision and accuracy in these studies, scientists utilize isotopically labeled compounds. This article focuses on the theoretical application and methodologies for using the dual-labeled isotopic variant, this compound, in bioavailability and distribution studies. The incorporation of stable isotopes like deuterium (d) and carbon-13 (13C) provides a powerful tool for tracing the molecule's path through biological systems without the concerns associated with radiolabeling. acs.org

Bioavailability and Distribution Studies Through Isotopic Tracing

Isotopic tracing is a technique that allows researchers to follow the journey of a specific compound through a complex system, such as a living organism or an environmental compartment. By replacing some atoms of a molecule with their heavier, stable isotopes, the compound becomes distinguishable from its naturally occurring counterparts. In the case of Clothianidin-d3, 13C1, the presence of three deuterium (B1214612) atoms and one carbon-13 atom creates a unique mass signature that can be detected with high sensitivity and specificity by mass spectrometry. nih.gov

The use of a dual-labeling strategy offers distinct advantages. It provides an internal control for the molecule's integrity. Different metabolic pathways might cleave the molecule, and by placing labels on different parts of the structure, researchers can better elucidate these metabolic fates. For instance, if a metabolite is detected containing the 13C label but not the deuterium (d3) label, it indicates that the portion of the molecule with the deuterium atoms has been cleaved off.

The primary methodology for tracing this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This analytical technique is highly sensitive and can differentiate between the labeled compound and its unlabeled form, as well as identify and quantify its various metabolites. researchgate.netresearchgate.net

The general workflow for a tracing study would involve:

Administration: Introducing a known quantity of this compound to the organism being studied. This could be through various routes, such as dietary intake for animals or soil application for plants.

Sample Collection: At predetermined time intervals, biological samples are collected. These could include blood, urine, feces, and various tissues from animals, or roots, stems, leaves, and nectar from plants. nih.govnih.gov

Extraction: The samples are processed to extract clothianidin and its potential metabolites.

Analysis by LC-MS/MS: The extracts are analyzed to detect and quantify the concentration of this compound and any labeled metabolites. The mass spectrometer is set to specifically look for the unique mass-to-charge ratios of the labeled parent compound and its predicted metabolic products. researchgate.net

The stability of the carbon-13 label is generally higher than that of deuterium, which can sometimes be subject to exchange. However, the use of both provides more robust data. nih.gov The presence of the d3 label, for example, on a methyl group, can also provide insights into specific metabolic reactions like N-demethylation. nih.gov

Following administration, this compound is absorbed and distributed throughout the organism. Isotopic tracing allows for a detailed mapping of where the compound and its metabolites accumulate.

In a hypothetical study in a rodent model, tissues such as the liver, kidney, brain, muscle, and fat would be collected at various time points after administration. researchgate.net Analysis by LC-MS/MS would reveal the concentration of the labeled compound in each tissue, providing a clear picture of its distribution pattern. The liver and kidneys are often primary sites of accumulation and metabolism for xenobiotics. researchgate.netnih.gov

Similarly, in plants, the systemic nature of clothianidin means it is transported from the point of application (e.g., seed treatment) to other parts of the plant. nih.gov By analyzing different plant parts—roots, stem, leaves, and eventually flowers and nectar—researchers can quantify the translocation of this compound. This is crucial for understanding the potential exposure routes for non-target organisms like pollinators. nih.gov

Hypothetical Data Table: Distribution of this compound in Rat Tissues

Time PointLiver (ng/g)Kidney (ng/g)Brain (ng/g)Muscle (ng/g)Fat (ng/g)
1 hour150.2120.515.325.810.1
6 hours95.788.28.118.412.5
24 hours30.145.62.59.78.3
48 hours5.410.3<1.02.14.2

Bioavailability refers to the proportion of an administered substance that enters the systemic circulation and is available to have an active effect. Isotopic labeling is an ideal method for precisely quantifying bioavailability.

In a typical study, a known dose of this compound is administered via a non-intravenous route (e.g., orally). Blood samples are then taken over a period of time to measure the concentration of the labeled compound in the plasma. The area under the concentration-time curve (AUC) is calculated from these measurements.

This AUC is then compared to the AUC obtained after administering the same dose intravenously (which is assumed to have 100% bioavailability). The absolute bioavailability (F) is calculated using the formula:

F (%) = (AUC_oral / AUC_intravenous) * 100

The use of the stable isotope-labeled compound ensures that the measurements are not confounded by any pre-existing unlabeled clothianidin in the system, leading to a highly accurate assessment.

Hypothetical Data Table: Pharmacokinetic Parameters of this compound

ParameterValue
Dose Administered (oral)10 mg/kg
AUC_oral (ngh/mL)5,400
AUC_intravenous (ngh/mL)9,800
Absolute Bioavailability (F) 55.1%

Challenges and Future Directions in Stable Isotope Labeling Research for Agrochemicals

Advancements in Isotopic Synthesis Techniques

The synthesis of isotopically labeled agrochemicals is a complex process foundational to tracer studies. iaea.org For a dually labeled compound like Clothianidin-d3, 13C1, the synthesis involves the precise incorporation of deuterium (B1214612) (d) and carbon-13 (13C) atoms into the parent Clothianidin molecule. medchemexpress.eu These stable, non-radioactive isotopes are introduced at specific, chemically stable positions to create a compound that is chemically identical to its unlabeled counterpart but distinguishable by mass spectrometry. medchemexpress.com

Recent advancements have moved beyond simple, single-label incorporation to more sophisticated multi-labeling strategies. The development of novel synthetic pathways allows for the strategic placement of isotopes to probe specific metabolic reactions or to enhance the stability of the label. nih.govresearchgate.net Commercial and university laboratories are continuously refining these techniques to produce a wider array of labeled standards with high isotopic purity. iaea.org This growing availability of complex labeled compounds, including those with multiple isotope types like this compound, is critical for enhancing the precision and scope of agrochemical research. isotope.com

IsotopeTypeCommon Application in Agrochemical ResearchSignificance
Deuterium (²H or d)StableInternal standards for quantification, metabolic tracing. medchemexpress.comresearchgate.netAlters mass significantly, useful for mass spectrometry; potential for kinetic isotope effects. nih.gov
Carbon-13 (¹³C)StableTracing metabolic pathways, environmental fate studies, internal standards. iaea.orgnih.govLess prone to kinetic isotope effects compared to deuterium, provides a stable backbone label. nih.govresearchgate.net
Nitrogen-15 (B135050) (¹⁵N)StableStudying nitrogen transformation, degradation pathways, and source tracking. iaea.orgEssential for nitrogen-containing compounds like neonicotinoids.
Oxygen-18 (¹⁸O)StableInvestigating hydrolysis and oxidation reactions in metabolic and environmental pathways. iaea.orgProvides insight into reactions involving water or oxygen.

Integration of Multi-Isotope Tracing for Comprehensive Pathway Analysis

The use of a single isotope label provides a linear view of a molecule's journey. However, agrochemicals undergo complex transformations in the environment and within organisms, often breaking into multiple metabolites. iaea.org The integration of multiple isotopes, such as the deuterium and carbon-13 in this compound, offers a more comprehensive approach to pathway analysis. nih.gov

This dual-labeling strategy allows researchers to track different fragments of the parent molecule simultaneously following a metabolic or degradation event. For instance, if the molecular backbone labeled with 13C separates from a functional group labeled with deuterium, the distinct masses of the resulting fragments can be traced independently. This provides powerful insights into the specific bonds being cleaved and the subsequent fate of each molecular portion. iaea.org Studies comparing the behavior of 13C and deuterium labels have shown differences in their stability and recovery during analytical processes, which must be considered but can also provide additional information. nih.gov Research combining isotope probing has demonstrated its utility in elucidating the formation of non-extractable residues (NERs) in soil, where different isotopes can reveal distinct binding patterns and pathways. chemrxiv.org

ScenarioSingle Isotope (e.g., ¹³C)Multi-Isotope (e.g., ¹³C and ²H)Analytical Advantage
Molecule CleavageCan track the ¹³C-containing fragment only. The fate of the unlabeled fragment is unknown.Can simultaneously track the ¹³C-containing fragment and the ²H-containing fragment.Provides a complete picture of the degradation pathway. iaea.org
Confirmation of Metabolite StructureIdentifies metabolites containing the ¹³C label.Confirms which parts of the original molecule are retained in a metabolite by checking for the presence of both labels.Increases confidence in metabolite identification. researchgate.net
Quantification AccuracyServes as a reliable internal standard.Provides an even more robust internal standard, as the dual label gives a more unique mass signature, further from natural background.Reduces potential interference and improves analytical precision. researchgate.net

Methodological Innovations in Isotope Ratio Mass Spectrometry

The analysis of isotopically labeled compounds relies heavily on isotope ratio mass spectrometry (IRMS) and related techniques. measurlabs.com Innovations in this field are crucial for improving sensitivity, precision, and the range of analyzable compounds. Compound-Specific Isotope Analysis (CSIA) has emerged as a key approach, enabling the measurement of isotope ratios in individual compounds within a complex mixture. nih.govmdpi.com

Modern analytical platforms often couple chromatography with mass spectrometry to achieve this specificity.

Gas Chromatography-IRMS (GC-IRMS) is suitable for volatile compounds and allows for the separation of target analytes from matrix components before isotopic analysis. nih.gov

Liquid Chromatography-IRMS (LC-IRMS) expands the applicability to a wider range of non-volatile and polar compounds, which is particularly relevant for many modern pesticides. fmach.it

Elemental Analyzer-IRMS (EA-IRMS) can measure the bulk isotopic composition of a sample and, when coupled with separation techniques like HPLC, can analyze purified pesticide fractions. nih.govnih.govmdpi.com This method is advantageous as it is often less affected by the molecular characteristics of the analyte. mdpi.com

Furthermore, the use of high-resolution mass spectrometry (HRMS) in combination with isotope labeling offers a powerful tool for identifying unknown metabolites. researchgate.net For quantification, isotope dilution mass spectrometry, typically using tandem mass spectrometry (LC-MS/MS), is the gold standard. In this method, a known amount of a stable isotope-labeled standard like Clothianidin-d3 is added to a sample, providing highly accurate and precise quantification by correcting for matrix effects and procedural losses. researchgate.net

TechniquePrinciplePrimary Application for Labeled AgrochemicalsStrengthsLimitations
GC-IRMSSeparates volatile compounds via GC before combustion and IRMS analysis. nih.govAnalysis of volatile pesticides and their metabolites.High precision; excellent separation.Limited to thermally stable and volatile compounds.
LC-IRMSSeparates compounds via HPLC before conversion to gas and IRMS analysis. fmach.itAnalysis of polar and non-volatile pesticides like neonicotinoids.Broad applicability to a wide range of compounds.Complex interface; can be less sensitive than GC-IRMS.
EA-IRMSBulk analysis of a sample after combustion in an elemental analyzer. mdpi.comIsotopic analysis of purified pesticide fractions.Can measure multiple elements (C, N) simultaneously; robust. mdpi.comRequires pure sample; no inherent separation capability. nih.gov
ID-LC/MS/MSQuantification using a labeled internal standard and tandem mass spectrometry. researchgate.netAccurate quantification of pesticides in complex matrices (food, soil, water).Gold standard for quantification; high sensitivity and specificity. researchgate.netDoes not directly measure isotope ratios for fractionation studies.

Addressing Interpretational Uncertainties in Isotopic Fractionation Studies

While isotope labels are powerful tracers, their use in studying natural processes requires a nuanced understanding of isotopic fractionation. This phenomenon describes the slight differences in reaction rates between heavier and lighter isotopes, which can alter isotope ratios during physical, chemical, and biological processes. nih.gov For example, during microbial degradation, bonds involving lighter isotopes (like ¹²C) may be broken more readily than those with heavier isotopes (like ¹³C), leading to an enrichment of the heavy isotope in the remaining pesticide pool. nih.gov

Understanding this fractionation is both a challenge and an opportunity. It can serve as an indicator of degradation, but it also introduces uncertainty if not properly accounted for. nih.gov Key sources of uncertainty include:

Overlapping Isotopic Signatures: Different sources of a contaminant or different degradation pathways may produce similar isotopic shifts, making definitive interpretation difficult. researchgate.net

Process-Dependent Fractionation: The degree of fractionation can vary significantly depending on the specific degradation process (e.g., biodegradation vs. photodegradation) and environmental conditions. nih.govrsc.org

Analytical Uncertainty: Even with high-precision instruments, there are inherent measurement uncertainties that must be quantified and reported. researchgate.net

Future research is focused on developing more sophisticated models to deconvolve these complex signals. copernicus.org Probabilistic models can help quantify uncertainty when multiple sources are present, and laboratory studies under controlled conditions are essential to determine the specific fractionation factors (known as kinetic isotope effects) for key degradation reactions. researchgate.net When using labeled compounds like this compound as internal standards for quantification, these fractionation effects are generally not a concern, as the standard's purpose is to mimic the behavior of the analyte during extraction and analysis, not to study natural environmental processes. researchgate.net

Source of UncertaintyDescriptionMitigation Strategy
Kinetic Isotope EffectsDifferences in reaction rates between isotopologues leading to isotopic fractionation during degradation. nih.govConducting controlled lab studies to determine reaction-specific fractionation factors; using multi-isotope analysis (e.g., δ¹³C vs. δ¹⁵N) to better constrain pathways.
Source HeterogeneityVariability in the initial isotopic composition of the agrochemical from different batches or manufacturers.Characterizing the isotopic signature of all potential sources.
Matrix EffectsInterference from other compounds in the sample during analysis. nih.govImproving sample purification methods; using high-resolution chromatography. nih.gov
Mixing of SourcesPresence of a contaminant from multiple sources with overlapping isotopic signatures in a single sample.Employing multi-variate statistical and probabilistic mixing models. researchgate.net

Expanding the Scope of Isotope-Tracer Applications in Environmental Science

The primary application of compounds like this compound is to serve as high-fidelity internal standards for the accurate quantification of pesticide residues in environmental and food matrices. researchgate.net However, the utility of stable isotope tracers extends far beyond simple quantification. They are indispensable tools for elucidating the complex behavior of agrochemicals in the environment. iaea.org

Future applications are focused on more holistic ecosystem-level studies. By using labeled compounds in controlled environments like mesocosms or field plots, scientists can precisely track the movement and transformation of a pesticide. iaea.org This allows for a comprehensive assessment of its environmental fate, including:

Transport and Mobility: Determining the extent of leaching into groundwater and runoff into surface waters. epa.govepa.gov

Persistence and Accumulation: Quantifying how long the pesticide and its residues remain in different environmental compartments, such as soil. researchgate.net

Food Chain Transfer: Tracking the potential for bioaccumulation in non-target organisms, from soil invertebrates to pollinators and aquatic life. iaea.org

Source Apportionment: Using the principles of CSIA to differentiate between various sources of pesticide contamination in a watershed or agricultural landscape. nih.govsemanticscholar.org

As analytical techniques become more sensitive, it will be possible to conduct these tracer studies at environmentally relevant concentrations, providing a more accurate picture of the risks posed by agrochemicals and informing the development of more sustainable agricultural practices. researchgate.net

Application AreaObjectiveRole of Isotope TracersExample
Environmental MonitoringAccurate quantification of pesticide residues in soil, water, and air. researchgate.netServe as internal standards in isotope dilution analysis to correct for analytical variability.Using this compound to measure Clothianidin levels in groundwater near treated fields.
Metabolism StudiesIdentify and quantify the breakdown products of a pesticide in plants or animals. iaea.orgTrace the path of the labeled atoms through metabolic pathways.Tracking the formation of metabolites from labeled Clothianidin in a crop plant.
EcotoxicologyDetermine the uptake, distribution, and depuration of a pesticide in non-target organisms.Quantify the concentration of the labeled compound in various tissues over time.Studying the accumulation of labeled Clothianidin in earthworms or aquatic invertebrates. researchgate.net
Source TrackingIdentify the origin of pesticide pollution in the environment. nih.govsemanticscholar.orgUse natural variations in stable isotope ratios (CSIA) to create a "fingerprint" for different sources.Distinguishing between agricultural runoff and point-source contamination in a river.

Q & A

Basic: How should Clothianidin-d3, 13C<sup>1</sup> be stored to ensure stability in pesticide residue analysis workflows?

Methodological Answer:
Clothianidin-d3, 13C<sup>1</sup> must be stored at 0–6°C in airtight, light-resistant containers to prevent degradation. Isotopic integrity is critical for quantitative analysis, and improper storage can lead to deuterium/hydrogen exchange or 13C isotopic scrambling. Validate stability by periodically analyzing the compound via LC-MS/MS, monitoring for degradation products (e.g., loss of deuterium or 13C isotopic shifts) .

Basic: What analytical techniques are optimal for quantifying Clothianidin-d3, 13C<sup>1</sup> in environmental samples?

Methodological Answer:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS ) is the gold standard. Use a C18 reversed-phase column (e.g., 2.6 µm particle size) with a gradient of 0.1% formic acid in water/acetonitrile. Optimize MS parameters: ESI+ mode, MRM transitions for Clothianidin-d3 (m/z 255.1 → 169.0) and 13C<sup>1</sup>-labeled fragments (e.g., m/z 256.1 → 170.0). Calibrate with matrix-matched standards to correct for ion suppression/enhancement .

Advanced: How does isotopic labeling with 13C<sup>1</sup> affect NMR signal enhancement in metabolic pathway studies of Clothianidin?

Methodological Answer:
13C<sup>1</sup> labeling enables tracking of metabolic products via dynamic nuclear polarization (DNP)-enhanced NMR , amplifying signal-to-noise ratios by >10,000× . For example, in in vitro insect models, administer 13C<sup>1</sup>-Clothianidin and use 13C NMR to detect metabolites like 13C<sup>1</sup>-nitroguanidine derivatives. Optimize DNP conditions: polarize at 3.35 T/1.2 K, dissolve in deuterated solvents, and acquire spectra within 2–3 half-lives (T1 ≈ 30–60 s for 13C). Compare with unlabeled controls to distinguish endogenous vs. xenobiotic signals .

Advanced: What strategies mitigate matrix effects when detecting Clothianidin-d3, 13C<sup>1</sup> in complex biological samples?

Methodological Answer:

  • Sample Preparation: Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with dSPE clean-up (e.g., C18/PSA sorbents).
  • Isotopic Dilution: Spike samples with Clothianidin-d3, 13C<sup>1</sup> as an internal standard to correct for recovery losses.
  • Matrix-Matched Calibration: Prepare standards in blank matrix extracts (e.g., homogenized insect tissues) to match ion suppression profiles.
    Validate recovery rates (70–120%) and precision (RSD <15%) across multiple batches .

Advanced: How can researchers validate the synthesis of Clothianidin-d3, 13C<sup>1</sup> and confirm isotopic purity?

Methodological Answer:

  • Synthetic Validation: Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C6H5ClD3N5O2S, exact mass 252.69) and isotopic enrichment (≥98% for D3 and 13C<sup>1</sup>).
  • NMR Analysis: Acquire <sup>13</sup>C{<sup>1</sup>H} NMR spectra to verify 13C<sup>1</sup> incorporation at the target position (e.g., carbonyl or nitroguanidine group). Compare with unlabeled Clothianidin to confirm shifts .
  • Purity Testing: Use HPLC-UV (λ = 265 nm) to ensure chemical purity >95%, with no unlabeled contaminants .

Advanced: What experimental designs address contradictions in Clothianidin-d3, 13C<sup>1</sup> recovery data across studies?

Methodological Answer:

  • Controlled Variables: Standardize extraction protocols (e.g., solvent pH, centrifugation speed) and LC-MS parameters (e.g., column temperature, ion source settings).
  • Interlaboratory Studies: Collaborate with multiple labs to assess reproducibility using shared reference materials.
  • Data Normalization: Apply machine learning algorithms (e.g., PCA) to identify confounding factors (e.g., matrix lipid content, pH variability). Publish raw datasets and metadata to enable cross-validation .

Basic: What are the key considerations for using Clothianidin-d3, 13C<sup>1</sup> as an internal standard in multi-residue pesticide analysis?

Methodological Answer:

  • Co-elution: Ensure Clothianidin-d3, 13C<sup>1</sup> elutes synchronously with the target analyte (unlabeled Clothianidin) by optimizing chromatographic conditions.
  • Concentration Matching: Spike the internal standard at a concentration similar to the expected analyte level (e.g., 10–100 ng/mL) to minimize quantification errors.
  • Cross-Contamination Checks: Run solvent blanks between samples to confirm absence of carryover .

Advanced: How can hyperpolarized 13C<sup>1</sup> NMR improve real-time tracking of Clothianidin degradation in soil ecosystems?

Methodological Answer:
Inject hyperpolarized 13C<sup>1</sup>-Clothianidin into soil microcosms and use time-resolved NMR to monitor degradation kinetics. Key steps:

Polarization: Use a DNP polarizer (3.35 T, 1.2 K) to enhance 13C signal.

Dissolution: Rapidly dissolve the polarized sample in pH-adjusted soil extract.

Acquisition: Collect 13C spectra every 10 s for 5 min to detect intermediates (e.g., nitrosoguanidine derivatives). Compare with non-hyperpolarized controls to quantify signal enhancement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.